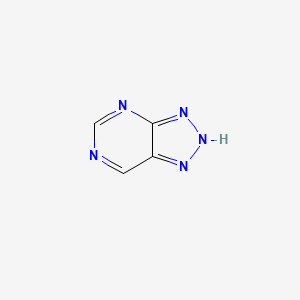

8-Azapurine

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-triazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181745 | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-40-5, 99331-25-6 | |

| Record name | Triazolopyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AZAPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 8-Azapurine Scaffold: A Legacy of Discovery and a Frontier in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bioisosteric Brilliance of 8-Azapurine

The story of this compound, scientifically known as v-triazolo[4,5-d]pyrimidine, is a compelling narrative of scientific curiosity, serendipitous discovery, and rational drug design. As a bioisostere of the fundamental purine nucleus, the replacement of the carbon atom at the 8th position with a nitrogen atom bestows upon this scaffold unique physicochemical properties that have been exploited for over half a century in the quest for novel therapeutics.[1] This guide will delve into the rich history of 8-azapurines, from their initial discovery to the evolution of their synthesis and their rise as a versatile platform for targeting a multitude of diseases. We will explore the foundational principles that led to their investigation as antimetabolites and chart their journey to becoming key components in the development of anticancer, antiviral, and antiplatelet agents.

The Dawn of a New Scaffold: From Natural Products to Chemical Synthesis

The initial intrigue surrounding purine analogs was sparked by the realization that nucleic acids are intrinsically linked to cellular growth control.[2] This led to the pioneering work of George H. Hitchings and Gertrude B. Elion, who hypothesized that molecules mimicking the structures of natural purines and pyrimidines could act as antagonists and disrupt the proliferation of rapidly dividing cells, such as those found in tumors and pathogenic microbes.[2] This "antimetabolite theory" laid the intellectual groundwork for the exploration of a vast array of purine analogs, including the 8-azapurines.[3][4]

While the conceptual framework was in place, the first tangible encounter with a biologically active this compound came from nature itself. In 1961, scientists isolated a compound from the bacterium Streptomyces albus subsp. pathocidicus which they named pathocidin. This compound was later identified as 8-azaguanine and was one of the first purine analogs to demonstrate significant antineoplastic activity in preclinical studies.

The chemical synthesis of the this compound core, however, predates its discovery as a natural product, with early explorations into the fusion of triazole and pyrimidine ring systems. A foundational method for the construction of the v-triazolo[4,5-d]pyrimidine scaffold involves the chemical transformation of substituted 1,2,3-triazoles. This approach highlights the strategic chemical thinking required to build this unique heterocyclic system from simpler, more readily available precursors.[1]

The Chemist's Toolkit: Synthesizing the this compound Core and its Derivatives

The versatility of the this compound scaffold in drug discovery is intrinsically linked to the diverse synthetic methodologies developed over the years. These methods provide chemists with the tools to introduce a wide array of functional groups at various positions of the ring system, thereby fine-tuning the pharmacological properties of the resulting molecules.

Foundational Synthesis from Pyrimidine Precursors

A common and robust strategy for the synthesis of this compound derivatives commences with a substituted pyrimidine. A representative workflow is outlined below:

Experimental Protocol: Synthesis of N6-Substituted 8-Azapurines [5]

-

Nucleophilic Substitution: 4,6-Dichloropyrimidine is reacted with an appropriate amino alcohol in a suitable solvent such as 1,4-dioxane, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), at elevated temperatures. This step selectively introduces the amino alcohol moiety at one of the chloro-positions of the pyrimidine ring.

-

Diazotization and Cyclization: The resulting 4-amino-6-chloropyrimidine derivative is then subjected to diazotization using sodium nitrite in the presence of an acid, such as hydrochloric acid, at low temperatures (e.g., 0 °C). The in situ generated diazonium salt readily undergoes intramolecular cyclization to form the triazole ring, thus yielding the v-triazolo[4,5-d]pyrimidine (this compound) core.

-

Further Functionalization: The remaining chloro-group on the this compound scaffold serves as a handle for further nucleophilic substitution, allowing for the introduction of a diverse range of substituents at the N6-position. This can be achieved by reacting the chloro-derivative with various amines or hydrazines to yield the desired N6-amino or N6-hydrazone derivatives.[5]

Caption: General synthetic scheme for N6-substituted 8-azapurines.

Synthesis from Triazole Precursors

An alternative and equally important synthetic route involves building the pyrimidine ring onto a pre-existing 1,2,3-triazole scaffold. This "reverse" approach offers a different strategic advantage in accessing diverse this compound derivatives.

Experimental Protocol: Synthesis of 8-Azapurin-6-ones from Triazoles [1]

-

Condensation Reaction: A 4-amino-1,2,3-triazole-5-carboxamide derivative is fused with thiourea at high temperatures. This condensation reaction constructs the pyrimidine ring, resulting in the formation of a 5-mercapto-v-triazolo[4,5-d]pyrimidin-7(6H)-one (a 2-mercapto-8-azapurin-6-one derivative).

-

Modification of the Mercapto Group: The resulting mercapto group can be further modified. For instance, it can be methylated and subsequently oxidized to a methylsulfonyl group. This sulfonyl group then acts as a good leaving group, allowing for the introduction of other functionalities, such as methoxy or amino groups, through nucleophilic substitution.[1]

Caption: Synthesis of 8-azapurinones from triazole precursors.

A Scaffold of Diverse Biological Activity

The initial promise of 8-azapurines as antimetabolites has been realized and significantly expanded upon over the decades. Their ability to interfere with nucleic acid and protein synthesis has made them valuable tools in cancer chemotherapy.[6] Beyond their role as cytotoxic agents, this compound derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes and receptors implicated in various diseases.

| Biological Activity | Target/Mechanism of Action | Example Derivatives | Therapeutic Potential |

| Anticancer | Inhibition of purine nucleotide biosynthesis, incorporation into RNA and DNA.[6] | 8-Azaguanine, 8-Azaadenine | Leukemia, solid tumors |

| Antiviral | Inhibition of viral polymerases and other essential viral enzymes. | Acyclic nucleoside phosphonates of 8-azapurines | Herpesviruses, HIV |

| Antiplatelet | P2Y12 receptor antagonism. | N6-substituted this compound derivatives | Thrombotic diseases |

| Enzyme Inhibition | Inhibition of cyclin-dependent kinases (CDKs), Lysine-specific demethylase 1 (LSD1). | Various substituted 8-azapurines | Cancer |

Mechanism of Action: The Antimetabolite Paradigm

The primary mechanism by which early 8-azapurines, such as 8-azaguanine, exert their cytotoxic effects is through their action as antimetabolites.[6] Being structurally similar to natural purines, they can deceive cellular machinery and disrupt the synthesis of essential biomolecules.

Caption: Simplified mechanism of action for this compound antimetabolites.

Once inside the cell, 8-azapurines can be anabolized to their corresponding nucleotide analogs. These "fraudulent" nucleotides can then be incorporated into growing RNA and DNA chains, leading to the synthesis of non-functional nucleic acids. This disruption of genetic material can halt protein synthesis and ultimately trigger apoptosis (programmed cell death) in rapidly proliferating cancer cells.[6]

The Future is Bright: Modern Applications and Future Directions

The journey of the this compound scaffold is far from over. Contemporary research continues to uncover new biological targets and therapeutic applications for this versatile heterocyclic system. Recent studies have identified this compound derivatives as potent inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and lysine-specific demethylase 1 (LSD1), both of which are attractive targets in oncology.[7] Furthermore, the development of novel antiplatelet agents based on the this compound core demonstrates its potential in cardiovascular medicine.[5]

The ongoing exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of this compound derivatives, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The legacy of this seemingly simple yet powerful scaffold serves as a testament to the enduring value of fundamental research in medicinal chemistry and drug discovery.

References

-

Holland-Frei Cancer Medicine. 6th edition. Pyrimidine and Purine Antimetabolites. Available from: [Link]

-

Synthesis and antiviral activity of 1,2,3-triazole and this compound derivatives bearing acyclic. Available from: [Link]

-

Synthesis of 8-(1,2,3-triazol-1-yl)-7-deazapurine nucleosides by azide-alkyne click reactions and direct C-H bond functionalization. Tetrahedron. 2016;72(33):5036-5043. Available from: [Link]

-

Antimetabolites. Healthline. Available from: [Link]

-

Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Med Chem. 2021;12(5):754-765. Available from: [Link]

-

Purine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker; 2003. Available from: [Link]

-

v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part VIII. Synthesis, from 1,2,3-triazoles, of 1- and 2-methyl derivatives of 5,7-disubstituted v-triazolo[4,5-d]pyrimidines (7- and 8-methyl 2,6-disubstituted 8-azapurines). J. Chem. Soc. C. 1971;11:1889-1897. Available from: [Link]

-

v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 23. Synthesis and properties of N-alkyl-1,6-dihydro-8-azapurin-2-thiones. Migration (N → N′) of acyl group in 5-aminomethyl-4-oxamoylamino-1,2,3-triazoles. J. Chem. Soc., Perkin Trans. 1. 1981;887-891. Available from: [Link]

-

Purine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. Available from: [Link]

-

Purine analogue. Wikipedia. Available from: [Link]

-

8‐Azapurine synthesis via imidazole ring opening. ResearchGate. Available from: [Link]

-

Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. Molecules. 2015;20(8):14656-14680. Available from: [Link]

-

Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. YouTube. Available from: [Link]

-

Chemotherapy. Wikipedia. Available from: [Link]

-

Discovery of[2][8][9]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Med Chem Lett. 2016;7(11):1011-1016. Available from: [Link]

-

Synthesis of pyrimido[4,5‐d][2][6][8]‐triazolo[1,5‐a]pyrimidinediones 117. ResearchGate. Available from: [Link]

- Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, vianew intermediates and new route of synthesis. Google Patents.

-

Design, Synthesis and Biological Evaluation of[2][6][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. 2022;27(15):5015. Available from: [Link]

Sources

- 1. v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part VIII. Synthesis, from 1,2,3-triazoles, of 1- and 2-methyl derivatives of 5,7-disubstituted v-triazolo[4,5-d]pyrimidines (7- and 8-methyl 2,6-disubstituted 8-azapurines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Purine analogue - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimetabolites [healthline.com]

- 7. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis of 8-(1,2,3-triazol-1-yl)-7-deazapurine nucleosides by azide-alkyne click reactions and direct C-H bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural and Functional Divergence of 8-Azapurines from Purines

Introduction

Purines are fundamental heterocyclic aromatic compounds, forming the structural backbone of essential biomolecules such as the DNA and RNA bases, adenine and guanine.[1] Their roles extend beyond genetic information storage; they are critical components of energy currency (ATP, GTP), cellular signaling molecules (cAMP, cGMP), and coenzymes (NAD, FAD). The nuanced chemical architecture of the purine's fused pyrimidine and imidazole ring system dictates its diverse biological functions.[1]

8-Azapurines represent a unique and powerful class of purine isosteres, compounds that closely mimic the spatial arrangement and volume of the natural purine scaffold.[2][3] The defining structural modification in an 8-azapurine is the substitution of the carbon atom at the 8th position of the imidazole ring with a nitrogen atom.[4] This seemingly minor alteration—a single atom exchange—initiates a cascade of changes in the molecule's physicochemical properties, profoundly impacting its biological activity. This guide provides a detailed technical exploration of these differences, elucidating the structural, electronic, and metabolic consequences of this C-N switch and highlighting its applications for researchers, scientists, and drug development professionals.

Part 1: Core Structural Analysis

The foundational difference between these two classes of molecules lies in the composition of their heterocyclic rings.

The Purine Scaffold

A purine consists of a pyrimidine ring fused to an imidazole ring. The standard IUPAC numbering convention begins at the nitrogen of the six-membered ring that is not part of the ring fusion and proceeds counter-clockwise, continuing clockwise into the five-membered imidazole ring.[5][6] This places nitrogen atoms at positions 1, 3, 7, and 9.[6]

Caption: IUPAC numbering of the core purine ring system.

The this compound Scaffold

The term "8-aza" explicitly denotes the replacement of carbon at position 8 with a nitrogen atom. This transforms the purine's pyrimidine-imidazole structure into a [7][8][9]triazolo[4,5-d]pyrimidine ring system.[10] While isosteric, this substitution fundamentally alters the electronic character of the five-membered ring.

Caption: The this compound scaffold, highlighting the N8 substitution.

Part 2: Physicochemical Consequences of the N8-Substitution

The introduction of a nitrogen atom at position 8 is not a passive change. It redefines the molecule's electronic and interactive properties.

Electronic Distribution and Hydrogen Bonding

The N8 atom introduces an additional lone pair of electrons into the imidazole portion of the ring system. This has several key effects:

-

Altered Reactivity: The N8 atom changes the electronic landscape, influencing the molecule's susceptibility to electrophilic or nucleophilic attack compared to the C8-H group in purines.

-

Hydrogen Bonding: The C8-H group in purines is a very weak hydrogen bond donor. In contrast, the N8 atom in 8-azapurines acts as a hydrogen bond acceptor. This fundamentally changes how the molecule can interact with enzyme active sites and other biological macromolecules, potentially leading to altered binding affinities and specificities.[4]

Acidity (pKa)

The substitution of a carbon with a more electronegative nitrogen atom generally increases the acidity of the molecule. This is observed when comparing purines and their 8-aza analogs. For example, the pH optimum for the enzymatic synthesis of this compound nucleosides by purine nucleoside phosphorylase (PNP) is below pH 7, which is attributed to the enhanced acidity of the this compound substrate compared to natural purines.[7]

| Compound | pKa |

| Purine (acidic) | 2.39[1] |

| Purine (basic) | 8.93[1] |

| 8-Azainosine | 8.0[7] |

| 8-Azaguanosine | 8.05[7] |

| Guanine | 9.6[11] |

Table 1: Comparison of pKa values for select purines and their 8-aza counterparts. The lower pKa values for the 8-aza nucleosides indicate greater acidity.

Fluorescence Properties

One of the most striking and functionally important differences is the emergence of fluorescence. Natural purines are largely non-fluorescent. In contrast, many 8-azapurines and their nucleosides exhibit significant, pH-dependent fluorescence in aqueous solutions.[2][12] This property makes them invaluable as experimental tools.[2] For example, 8-azaadenosine is a strong emitter in its neutral state, while the fluorescence of 8-azaguanosine originates from its anionic species.[7]

| This compound Nucleoside | Fluorescence Quantum Yield (Φ) | Emitting Species (at pH 7) |

| 8-Azaadenosine (8-azaAdo) | 0.06[7] | Neutral[7] |

| 8-Azainosine (8-azaIno) | 0.02[7] | Anionic[7] |

| 8-Azaguanosine (8-azaGuo) | 0.55[7] | Anionic[7] |

| N9-β-D-riboside of 2,6-diamino-8-azapurine | ~0.9[8] | N/A |

Table 2: Fluorescence quantum yields for key this compound nucleosides. The quantum yield (Φ) is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[13]

Part 3: Synthesis and Metabolism

The utility of 8-azapurines in research and medicine is underpinned by robust synthetic methodologies and a predictable metabolic fate that leverages native purine pathways.

Chemical Synthesis

This compound derivatives can be synthesized through various conventional procedures. A common strategy involves nucleophilic substitution, diazotization, and subsequent amination or hydrazonation, often starting from a substituted pyrimidine.[14]

This protocol outlines a general pathway for creating a library of N6-substituted 8-azapurines, valuable for structure-activity relationship (SAR) studies.

-

Step 1: Nucleophilic Substitution. React 4,6-dichloropyrimidine with a desired amino alcohol (e.g., R-NH-OH) in a solvent like 1,4-dioxane at 100 °C to produce the corresponding amino pyrimidine intermediate.

-

Step 2: Diazotization and Cyclization. The amino pyrimidine is then treated with hydrochloric acid and sodium nitrite in methanol at 0 °C. This diazotization reaction leads to the formation of the triazole ring, yielding the this compound ([7][8][9]triazolo[4,5-d]pyrimidine) core.

-

Step 3: N6-Amination. The chlorinated this compound intermediate is reacted with a diverse panel of appropriate amines in isopropanol at room temperature. An acid-binding agent such as triethylamine is used to neutralize the HCl generated, driving the reaction to completion and yielding the final N6-substituted products.

Caption: General workflow for the chemical synthesis of N6-derivatives of this compound.

Enzymatic Synthesis and Metabolic Activation

A key feature of 8-azapurines is their ability to be recognized and processed by the enzymes of the purine salvage pathway.[7] This is the cornerstone of their mechanism of action as antimetabolites.

-

Enzymatic Ribosylation: Purine Nucleoside Phosphorylase (PNP) can catalyze the ribosylation of this compound bases using a ribose donor like α-D-ribose-1-phosphate, converting them into their corresponding nucleosides.[7][8][15] This reaction is so reliable it can be used as a preparative method for synthesizing these fluorescent nucleosides.[16]

-

Metabolic Activation: Once converted to nucleosides, cellular kinases can phosphorylate them to form nucleotide analogs. For instance, 8-azaguanine is processed by hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) to form 8-azaguanosine monophosphate (azaGMP).[17] These fraudulent nucleotides can then be further phosphorylated and incorporated into RNA, disrupting its synthesis and function.[18][19][20][21]

Caption: Metabolic activation pathway of 8-azaguanine to its active, RNA-disrupting form.

Part 4: Functional Implications and Applications

The structural and physicochemical alterations imparted by the N8 atom translate directly into diverse and potent biological activities, making 8-azapurines valuable as both therapeutic agents and research tools.

Drug Development: Antimetabolite Therapy

8-azapurines are classic antimetabolites. Their structural similarity to natural purines allows them to enter biosynthetic pathways, but their altered electronic nature ultimately disrupts these processes.

-

Antineoplastic Agents: 8-Azaguanine was one of the very first purine analogs to demonstrate antitumor activity.[9] Its mechanism of action is primarily attributed to its incorporation into RNA, which interferes with protein synthesis and other cellular processes, leading to cytotoxicity.[18][19][21] Unlike other thiopurines that are toxic due to DNA incorporation, 8-azaguanine's toxicity is linked to RNA disruption.[18]

-

Antiviral and Other Activities: The this compound scaffold has been explored for a wide range of therapeutic applications, including the development of antiviral agents and antiplatelet drugs.[14]

Biochemical Research Tools

The unique properties of 8-azapurines make them exceptional probes for studying biochemical systems.

-

Enzyme Probes: Because they are substrates for enzymes like PNP, their intrinsic fluorescence can be used to monitor enzyme kinetics in real-time.[7] The change in fluorescence upon conversion from the base to the nucleoside provides a direct readout of enzymatic activity, which is particularly useful in high-throughput screening and mechanistic studies.[2]

-

Nucleic Acid Probes: As isosteric and fluorescent analogues of natural purines, they can be incorporated into oligonucleotides to study nucleic acid structure, dynamics, and interactions with proteins without causing major structural perturbations.[4]

Conclusion

The substitution of a single carbon atom with nitrogen at position 8 is a subtle yet transformative modification that converts a natural purine into an this compound. This change instigates a cascade of effects, altering the molecule's electronic distribution, hydrogen bonding capacity, and acidity. Most significantly, it often imparts fluorescence, a property absent in the parent purines. These altered physicochemical characteristics are the foundation of the this compound's utility. In the realm of drug development, they function as potent antimetabolites, particularly as anticancer agents that disrupt RNA synthesis. For researchers and scientists, their unique fluorescent properties and ability to be processed by native enzymes make them unparalleled tools for probing enzymatic mechanisms and nucleic acid interactions. The this compound scaffold thus stands as a testament to how minor structural changes can unlock major functional potential in biochemical and therapeutic applications.

References

-

Wierzchowski, J., Wielgus-Kutrowska, B., & Shugar, D. (1996). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1290(1), 9-17. [Link]

-

Wierzchowski, J., Staron, M., & Shugar, D. (2013). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 18(10), 12587-12598. [Link]

-

Wikipedia contributors. (2023). 8-Azaguanine. Wikipedia. [Link]

-

Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

-

Wikipedia contributors. (2024). Purine. Wikipedia. [Link]

-

Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Molecules, 29(13), 3123. [Link]

-

Ojha, R. P., & Sanyal, N. K. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 13(3), 319-331. [Link]

-

Wierzchowski, J., Staron, M., & Shugar, D. (2013). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 18(10), 12587-12598. [Link]

-

Nelson, J. A., & Parks, R. E., Jr. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2514-2518. [Link]

-

University of Massachusetts Amherst. (n.d.). Nucleotide Numbering. UMass Chemistry. [Link]

-

Zhao, Z., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 12(9), 1546-1559. [Link]

-

ResearchGate. (n.d.). Kinetic parameters for enzymatic ribosylation of 8-azapurines by PNP... [Table]. ResearchGate. [Link]

-

Van der Eycken, E. V., et al. (2023). Three-Step Synthetic Pathway toward Fully Decorated[7][8][9]Triazolo[4,5-d]pyrimidine (this compound) Derivatives. Organic Letters, 25(17), 3049–3054. [Link]

-

Tor, Y. (2021). Isomorphic Fluorescent Nucleosides. Accounts of Chemical Research, 54(19), 3749–3762. [Link]

-

Grokipedia. (2026). 8-Azaguanine. Grokipedia. [Link]

-

Glen Research. (n.d.). Technical Note - DNA and RNA Nucleoside Numbering System. Glen Research Reports, 33(15). [Link]

-

ResearchGate. (n.d.). Rise and decay times of the fluorescence of the investigated... [Figure]. ResearchGate. [Link]

-

Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]

-

Lu, C. H. (2018). Design And Synthesis Of Novel this compound Nucleoside Derivatives Derived Based On Structure-activity Relationships. Globe Thesis. [Link]

-

Reddit. (2024). Why are purines numbered the way they are? r/chemistry. [Link]

-

Bio-Synthesis Inc. (2015). Numbering convention for nucleotides. Bio-Synthesis. [Link]

-

Nelson, J. A., & Parks, R. E., Jr. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2514-2518. [Link]

-

Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

-

Reiner, A., et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence, 34, 1-13. [Link]

-

Mikhailopulo, I. A., et al. (2019). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. Molecules, 24(15), 2786. [Link]

-

ResearchGate. (n.d.). First Principles Calculations of the Tautomers and p K a Values of 8-Oxoguanine: Implications for Mutagenicity and Repair [Request PDF]. ResearchGate. [Link]

Sources

- 1. Purine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Nucleotide Numbering [www2.tulane.edu]

- 6. glenresearch.com [glenresearch.com]

- 7. Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites FULIR [fulir.irb.hr]

- 9. 8-Azaguanine - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. grokipedia.com [grokipedia.com]

- 20. 8-AZAGUANINE | 134-58-7 [chemicalbook.com]

- 21. medchemexpress.com [medchemexpress.com]

biological significance of the 8-azapurine scaffold

An In-Depth Technical Guide to the Biological Significance of the 8-Azapurine Scaffold

Authored by Gemini, Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds of profound biological importance. The this compound core, a bioisosteric analogue of the naturally occurring purine system, has firmly established itself as one such "privileged scaffold."[1] Characterized by the substitution of the carbon atom at position 8 with a nitrogen atom, this modification dramatically alters the electronic and steric properties of the molecule. This seemingly subtle change unlocks a vast and diverse range of biological activities, positioning this compound derivatives as critical tools in drug discovery and chemical biology.

This guide provides an in-depth exploration of the this compound scaffold, moving beyond a simple catalog of its activities. We will dissect the core mechanisms that drive its biological effects, survey its therapeutic applications, and provide validated experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile chemical entity.

Core Mechanisms of Biological Activity

The versatility of the this compound scaffold stems from its ability to interact with a wide array of biological targets. The introduction of the nitrogen at position 8 modifies the hydrogen bonding capabilities and electron distribution of the ring system, allowing it to act through several distinct mechanisms.

Antimetabolite Activity: Disrupting Nucleic Acid Synthesis

One of the foundational mechanisms of action for this compound analogues is their role as antimetabolites. Their structural similarity to endogenous purines (adenine and guanine) allows them to be recognized and processed by cellular machinery involved in nucleic acid synthesis.

This compound nucleosides can be converted intracellularly to their corresponding nucleotide forms and subsequently incorporated into RNA.[2] This incorporation creates fraudulent RNA molecules, which can disrupt the process of protein synthesis and trigger cell death.[2] For instance, the carcinostatic activity of 8-azaguanine is largely attributed to its significant incorporation into the RNA of tumors and viruses, while its incorporation into DNA is less frequent.[3] This differential incorporation provides a basis for its selective toxicity against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors.[2][3]

Caption: Antimetabolite pathway of 8-azapurines.

Enzyme Inhibition: A Versatile Targeting Strategy

Variously substituted 8-azapurines have been synthesized and evaluated for their ability to inhibit a wide range of enzymes, making them a valuable scaffold for designing potent and selective inhibitors.[1]

1.2.1. Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The purine scaffold is a well-established starting point for kinase inhibitor design, and the this compound core offers a unique modification.[4][5]

Derivatives of this compound have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] For example, certain 1,2,3-triazolo[4,5-d]pyrimidines (a class of 8-azapurines) have demonstrated potent antiproliferative effects, in some cases by activating the p53 tumor suppressor pathway, even if their direct CDK2 inhibitory activity is slightly lower than their purine counterparts.[5] This highlights a key insight for drug developers: the biological outcome of a compound is a composite of all its interactions, not just its affinity for a single primary target.

1.2.2. Other Enzymatic Targets

Beyond kinases, the this compound nucleus has been successfully employed to target other enzymes, including:

-

Adenosine Deaminase: An enzyme involved in purine metabolism.[1]

-

Xanthine Oxidase: Another key enzyme in purine degradation.[1]

Receptor Modulation

In addition to intracellular targets, this compound derivatives can be designed to interact with cell surface receptors. A prominent example is the P2Y12 receptor, a crucial target for antiplatelet therapy.[6][7] Ticagrelor, a clinical antiplatelet agent, features a related triazolopyrimidine core. Inspired by this, novel N6-substituted this compound derivatives have been developed that exhibit potent antiplatelet aggregation activity, in some cases superior to that of ticagrelor.[6][8] These compounds act as P2Y12 inhibitors, preventing the ADP-induced signaling that leads to platelet aggregation and thrombus formation.

The Therapeutic Landscape of the this compound Scaffold

The diverse mechanisms of action translate into a broad spectrum of therapeutic applications, with active research programs in oncology, virology, and cardiovascular medicine.

Oncology

The antiproliferative properties of 8-azapurines make them compelling candidates for cancer therapy.[9][10] Their ability to function as both kinase inhibitors and antimetabolites provides a dual-pronged attack on cancer cells.

| Compound Class | Target/Mechanism | Cancer Cell Lines | Reference |

| Trisubstituted 8-Azapurines | CDK Inhibition, p53 Activation | Various human tumor lines | [5] |

| This compound Carbocyclic Nucleosides | Anticancer (mechanism under study) | Huh-7 (Liver), A549 (Breast) | [9] |

| 6-Substituted this compound Ribonucleosides | Cytotoxicity | H.Ep. No. 2, Leukemia L1210 | [11] |

| 8-Azaguanine | Incorporation into RNA | Broad range antineoplastic | [3] |

Virology

As purine analogues, 8-azapurines are well-positioned to interfere with viral replication, which relies heavily on the host cell's nucleic acid synthesis machinery.[12] Acyclic nucleotide analogues derived from 8-azapurines have demonstrated significant antiviral activity against a range of viruses.[13]

-

Herpesviruses (HSV-1, HSV-2, CMV, VZV): Certain 9-substituted this compound derivatives are active against various herpesviruses.[13]

-

HIV: PME-8-azaguanine and (R)-PMP-8-azaguanine have shown protective effects against HIV-1 and HIV-2-induced cytopathicity in cell culture.[13][14] Other cyclopentenyl nucleoside analogues have also demonstrated anti-HIV activity.[15]

Cardiovascular and Immunological Applications

The scaffold's utility extends beyond anti-infectives and oncology.

-

Antiplatelet Agents: As discussed, N6 derivatives of this compound are potent P2Y12 inhibitors with significant potential for preventing thrombotic events.[6][8]

-

Immunomodulation: The guanosine analogue Immunosine (7-thia-8-oxoguanosine) has been shown to stimulate the proliferation of T cells, indicating a potential role for related compounds in immunostimulatory therapies.[16]

-

Antiallergic Activity: Some 9-aryl-8-azapurine derivatives have shown interesting antiallergic activity in pharmacological screenings.[17]

The this compound Scaffold in Research & Development

A Tool for Chemical Biology: Fluorescent Probes

A fascinating and highly useful property of many 8-azapurines is their intrinsic fluorescence in aqueous media.[18] This is in stark contrast to natural purines, which are largely non-fluorescent. This property allows 8-azapurines to be used as isosteric (structurally similar) and isomorphic (shape-mimicking) fluorescent probes to study biological systems without the need for bulky, perturbing fluorophores.[18][19] They have been widely used to investigate:

-

Enzyme kinetics and binding (e.g., purine metabolism enzymes).[18]

-

Agonist/antagonist interactions at adenosine receptors.[19]

-

Mechanisms of catalytic RNAs (ribozymes) and RNA editing.[18]

Caption: Workflow for using 8-azapurines as fluorescent probes.

Experimental Protocols

To facilitate research in this area, we provide the following validated protocols, synthesized from methodologies reported in the literature.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol is designed to assess the cytotoxic or antiproliferative effects of this compound derivatives on cancer cell lines, as described in studies on novel anticancer agents.[9]

Objective: To determine the concentration of an this compound compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., Huh-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound test compounds, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: ADP-Induced Platelet Aggregation Assay

This protocol is adapted from methods used to evaluate novel antiplatelet agents targeting the P2Y12 receptor.[6][8]

Objective: To measure the inhibitory effect of this compound compounds on adenosine diphosphate (ADP)-induced platelet aggregation in vitro.

Materials:

-

Platelet-rich plasma (PRP) from healthy human donors (or rats/mice)

-

ADP solution (agonist)

-

This compound test compounds, dissolved in DMSO

-

Reference inhibitor (e.g., Ticagrelor)

-

Platelet aggregometer

Methodology:

-

PRP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP. Keep the PRP at room temperature for use within 2-3 hours.

-

Assay Setup: Transfer aliquots of PRP to the aggregometer cuvettes with a stir bar. Allow the PRP to equilibrate to 37°C for 5 minutes.

-

Inhibition: Add a small volume (1-2 µL) of the test compound solution (or vehicle/reference inhibitor) to the PRP and incubate for 5 minutes.

-

Induction of Aggregation: Add ADP to the cuvette to a final concentration that induces submaximal aggregation (typically 5-10 µM, to be optimized).

-

Data Recording: Record the change in light transmittance for 5-10 minutes using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Analysis: The maximum aggregation percentage is calculated for each sample. The inhibition rate is determined using the formula: Inhibition (%) = [(Max Aggregation of Control - Max Aggregation of Sample) / Max Aggregation of Control] x 100

-

IC50 Determination: Test a range of compound concentrations to generate a dose-response curve and calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of bioisosteric replacement in medicinal chemistry. Its ability to mimic endogenous purines while possessing unique electronic properties allows it to effectively modulate a wide range of biological targets. From disrupting the fundamental processes of nucleic acid synthesis in cancer cells and viruses to inhibiting key enzymes and receptors in cardiovascular disease, the therapeutic potential of this scaffold is vast and continues to expand.[1][6][9]

Future research will likely focus on refining the selectivity of this compound derivatives for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve therapeutic windows. The integration of computational modeling and structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with enhanced potency and optimized pharmacokinetic profiles.[7][20] Furthermore, its application as a fluorescent probe remains a powerful tool for dissecting complex biological pathways, ensuring that the this compound core will remain a significant player in both drug discovery and fundamental biological research for years to come.

References

-

Havlicek, L., et al. (2005). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 13(18), 5399-5407. [Link]

-

Giorgi, I., & Scartoni, V. (2009). This compound nucleus: a versatile scaffold for different targets. Mini Reviews in Medicinal Chemistry, 9(12), 1367-1378. [Link]

-

Hocková, D., et al. (2003). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Bioorganic & Medicinal Chemistry, 11(10), 2267-2277. [Link]

-

Ojha, R. P., & Sanyal, N. K. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 13(3), 319-331. [Link]

-

Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

-

Earl, R. A., & Townsend, L. B. (1980). New approach to the synthesis of nucleosides of 8-azapurines (3-glycosyl-v-triazolo[4,5-d]pyrimidines). The Journal of Organic Chemistry, 45(21), 4386-4389. [Link]

-

Zhao, Z., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 12(9), 1576-1582. [Link]

-

Wang, J., et al. (2015). Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters, 25(20), 4461-4463. [Link]

-

Nardi, D., et al. (1980). Synthesis and pharmacological activity of some 9-aryl-8-azapurine derivatives. Il Farmaco; edizione scientifica, 35(4), 298-307. [Link]

-

Franchetti, P., et al. (1995). Synthesis and Antiviral Activity of 8-aza Analogs of Chiral [2-(phosphonomethoxy) Propyl]guanines. Journal of Medicinal Chemistry, 38(20), 4007-4013. [Link]

-

Fateev, I. V., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7179. [Link]

-

Cristalli, G., et al. (1993). 8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. Nucleosides and Nucleotides, 12(5), 459-476. [Link]

-

Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. [Link]

-

Canoa, P., et al. (2006). Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of this compound. Chemical & Pharmaceutical Bulletin, 54(10), 1418-1420. [Link]

-

Lu, C. H. (2018). Design And Synthesis Of Novel this compound Nucleoside Derivatives Derived Based On Structure-activity Relationships. Globe Thesis. [Link]

-

Belskaya, N. P., et al. (2020). Photophysics, photochemistry and bioimaging application of this compound derivatives. Organic & Biomolecular Chemistry, 18(3), 477-486. [Link]

-

Fateev, I. V., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]

-

Bao, X. F. (2020). Molecular Designing And Synthesis Of this compound Derivatives Based On P2Y12 Receptor Structure. Globe Thesis. [Link]

-

Yamane, A., et al. (1980). A new synthesis of 6- and 8-alkylpurine nucleosides. Nucleic Acids Research, 8(18), 4063-4072. [Link]

-

Kumar, A., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Current Drug Targets, 16(7), 711-721. [Link]

-

Zhao, Z., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Publishing. [Link]

-

Montgomery, J. A., & Hewson, K. (1975). Analogues of 8-azainosine. Journal of Medicinal Chemistry, 18(1), 40-43. [Link]

-

Dale, T., et al. (2023). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. bioRxiv. [Link]

-

Sulciner, M. L., et al. (2018). Resolvins suppress tumor growth and enhance cancer therapy. The Journal of Experimental Medicine, 215(1), 115-130. [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

-

Frasca, D., et al. (2000). Immunosine (7-thia-8-oxoguanosine) acts as a cofactor for proliferation of T cells. Fundamental & Clinical Pharmacology, 14(3), 209-217. [Link]

-

Assi, M., et al. (2019). The Use of Ribavirin as an Anticancer Therapeutic: Will It Go Viral? Molecular Cancer Therapeutics, 18(10), 1641-1651. [Link]

-

Unveiling the Therapeutic Potential of 8-Hydroxyquinoline: A Multi-Targeting Approach. (2023). Current Medicinal Chemistry, 32. [Link]

-

Alvarez-Salas, L. M. (2008). Nucleic Acids as Therapeutic Agents. Current Topics in Medicinal Chemistry, 8(15), 1379-1404. [Link]

-

Nolfo, F., et al. (2020). Current Trends in ATRA Delivery for Cancer Therapy. Pharmaceutics, 12(11), 1061. [Link]

-

Thaa, B., et al. (2020). Chikungunya Virus Evades Antiviral CD8+ T Cell Responses To Establish Persistent Infection in Joint-Associated Tissues. Journal of Virology, 94(8). [Link]

Sources

- 1. This compound nucleus: a versatile scaffold for different targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globethesis.com [globethesis.com]

- 8. Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resolvins suppress tumor growth and enhance cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analogues of 8-azainosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nucleic acids as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of 8-aza analogs of chiral [2-(phosphonomethoxy) propyl]guanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunosine (7-thia-8-oxoguanosine) acts as a cofactor for proliferation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological activity of some 9-aryl-8-azapurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. globethesis.com [globethesis.com]

The Architecture of Bioisosteres: An In-depth Technical Guide to the Synthesis of 8-Azapurine Derivatives

Introduction: The Significance of the 8-Azapurine Scaffold

In the landscape of medicinal chemistry, the purine nucleus stands as a cornerstone, forming the structural basis for essential biomolecules like adenine and guanine. The strategic replacement of carbon with nitrogen within this privileged scaffold has given rise to a class of compounds known as azapurines, which exhibit a fascinating spectrum of biological activities. Among these, the this compound ([1][2][3]triazolo[4,5-d]pyrimidine) core has emerged as a particularly fruitful area of research. As bioisosteres of natural purines, this compound derivatives have demonstrated a remarkable capacity to interact with a wide array of biological targets, leading to the development of potent antitumor, antiviral, and antiplatelet agents.[1][4] This guide provides a comprehensive overview of the key synthetic strategies for constructing and functionalizing the this compound ring system, offering researchers the foundational knowledge to explore this versatile scaffold further.

Core Synthetic Strategies: Building the this compound Nucleus

The construction of the this compound core can be broadly approached through two primary methodologies: a classical, linear synthesis commencing from pyrimidine precursors, and a more contemporary, convergent three-step pathway. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

The Classical Approach: Stepwise Annulation from Dichloropyrimidines

A well-established and versatile route to a variety of this compound derivatives begins with the commercially available 4,6-dichloropyrimidine. This multi-step process involves the sequential installation of functionalities on the pyrimidine ring, culminating in the formation of the fused triazole system. The key transformations in this pathway are nucleophilic substitution, diazotization, and subsequent cyclization.[1]

Rationale Behind the Classical Strategy: This linear approach offers a high degree of control over the substitution pattern at various positions of the this compound core. By carefully selecting the nucleophiles in the initial steps, a diverse range of functionalities can be introduced. The diazotization of a key aminopyrimidine intermediate is the pivotal step that sets the stage for the formation of the triazole ring.

Experimental Workflow: Classical Synthesis

Below is a generalized workflow for the synthesis of N6-substituted this compound derivatives, a class of compounds that has shown significant promise as antiplatelet agents.[1]

Caption: Classical synthesis of this compound derivatives.

Detailed Protocol: Synthesis of N6-Hydrazone this compound Derivatives[1]

-

Step 1: Nucleophilic Substitution. To a solution of 4,6-dichloropyrimidine in 1,4-dioxane, an amino alcohol (e.g., 2-aminoethanol) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is heated to 100°C for 16 hours. This step regioselectively substitutes one of the chlorine atoms with the amino alcohol.

-

Step 2: Diazotization and Cyclization. The resulting amino pyrimidine is dissolved in methanol and cooled to 0°C. Aqueous hydrochloric acid is added, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO₂). The reaction is stirred at 0°C for 1 hour. In this crucial step, the amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the triazole ring of the this compound core.

-

Step 3: Hydrazination. The chlorinated this compound intermediate is then reacted with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) at room temperature. This displaces the remaining chlorine atom to yield a hydrazinyl-8-azapurine.

-

Step 4: Hydrazone Formation. Finally, the hydrazinyl-8-azapurine is reacted with an appropriate aromatic aldehyde in ethanol at room temperature for 0.5-1 hour to afford the target N6-hydrazone derivative.

Mechanistic Insights:

The key to this synthesis is the diazotization-cyclization step. The primary aromatic amine on the pyrimidine ring reacts with the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, to form a diazonium salt.[5][6] The lone pair of electrons on the adjacent ring nitrogen then attacks the terminal nitrogen of the diazonium group, leading to cyclization and the formation of the stable triazole ring upon deprotonation.

Caption: Key diazotization and cyclization mechanism.

A Modern, Three-Step Convergent Approach

Recent advancements have led to a highly efficient, three-step synthesis of fully substituted this compound derivatives. This method relies on an "interrupted" copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by oxidation and cyclization steps. This convergent strategy allows for the rapid assembly of a diverse library of 8-azapurines from readily available starting materials.

Rationale Behind the Modern Strategy: This approach is highly convergent, meaning that the core scaffold is assembled from three distinct components in a short sequence. This allows for greater diversity in the final products by simply varying the initial building blocks (alkynes, azides, and amidines). The "interrupted" nature of the CuAAC reaction is a key innovation that allows for the subsequent annulation of the pyrimidine ring.

Experimental Workflow: Modern Three-Step Synthesis

Caption: Modern three-step synthesis of 8-azapurines.

Mechanistic Insights:

The cornerstone of this modern approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[7][8] In a typical CuAAC, a terminal alkyne and an azide react to form a 1,4-disubstituted 1,2,3-triazole.[9] The "interrupted" nature of this specific application likely refers to the trapping of a reactive intermediate in the catalytic cycle, which is then poised for the subsequent oxidation and cyclization steps. The copper catalyst plays a crucial role in activating the alkyne towards nucleophilic attack by the azide.[7][9] The subsequent oxidation and cyclization with an amidine then efficiently constructs the pyrimidine portion of the this compound core.

Biological Activities of this compound Derivatives

The structural analogy of 8-azapurines to endogenous purines allows them to function as antimetabolites, interfering with various cellular processes. This has led to the discovery of derivatives with a broad range of therapeutic applications.

| Biological Activity | Example Derivative(s) | Reported Potency (IC₅₀) | Therapeutic Area |

| Antiplatelet | N6-hydrazone derivatives | 0.20 µM | Cardiovascular |

| Antiviral | 9-(S)-HPMP-8-azaadenine | 0.2-7 µg/mL (HSV-1, HSV-2, CMV) | Infectious Diseases |

| PME-8-azaguanine | 0.04-0.4 µg/mL (VZV) | Infectious Diseases | |

| Chlorine derivative of cyclopentenyl nucleoside analogue | 10.67 µM (HIV-1), 13.79 µM (HIV-2) | Infectious Diseases | |

| Anticancer | Carbocyclic nucleoside hydrazones | Not specified | Oncology |

| SKF-83566 derivative (8a) | 5.50 µM (MDA-MB-231), 10.13 µM (HeLa) | Oncology |

This table is a summary of selected examples and is not exhaustive.

Conclusion and Future Outlook

The this compound scaffold continues to be a rich source of biologically active compounds. The synthetic methodologies outlined in this guide, from the classical stepwise approach to modern convergent strategies, provide researchers with a robust toolkit for the synthesis and exploration of novel this compound derivatives. The ability to fine-tune the substitution pattern on the this compound core allows for the optimization of potency and selectivity against a wide range of biological targets. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design and synthesis of new this compound derivatives hold immense promise for the development of next-generation therapeutics.

References

-

Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of N 6 derivatives of this compound as novel antiplatelet agents. ResearchGate. [Link]

-

Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of this compound. Chemical and Pharmaceutical Bulletin. [Link]

-

Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Publishing. [Link]

-

Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of Medicinal Chemistry. [Link]

-

Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. ResearchGate. [Link]

-

Synthesis and anti-cancer evaluation (IC50 values) of the most... ResearchGate. [Link]

-

Diazotization Reaction Mechanism. BYJU'S. [Link]

-

8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. ResearchGate. [Link]

-

Synthesis and antitumor activity of derivatives of SKF-83566. PubMed. [Link]

-

Molecular Designing And Synthesis Of this compound Derivatives Based On P2Y 12 Receptor Structure. Globe Thesis. [Link]

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry. [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

-

Diazotization Reaction Mechanism. Unacademy. [Link]

-

Kinetics and Mechanism of Diazotization. ResearchGate. [Link]

-

Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie. [Link]

-

Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. Journal of Atherosclerosis and Thrombosis. [Link]

- Process for the preparation of chloropyrimidines.

-

14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]

Sources

- 1. Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

8-Azapurine as a Bioisostere of Purine: An In-depth Technical Guide for Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of the 8-azapurine scaffold as a versatile bioisostere of the naturally occurring purine nucleus. We will delve into the nuanced physicochemical properties that underpin its utility, explore synthetic methodologies for its incorporation into novel chemical entities, and critically evaluate its application in the development of therapeutics targeting a range of biological targets, including kinases and G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound scaffold to address challenges in potency, selectivity, and pharmacokinetic profiles of drug candidates.

The Principle of Bioisosterism: A Foundation for Innovation

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in a new compound with similar biological activity, is a powerful strategy in drug discovery. This approach is predicated on the understanding that the steric, electronic, and physicochemical properties of a molecule are paramount to its interaction with a biological target. The this compound, a v-triazolo[4,5-d]pyrimidine, represents a classic example of a heterocyclic bioisostere of the purine scaffold.[1][2] The substitution of the carbon atom at the 8-position of the purine ring with a nitrogen atom introduces subtle yet significant alterations to the molecule's properties, offering a valuable tool for lead optimization.[1][2]

Physicochemical Properties: The Rationale for Bioisosteric Replacement

The decision to employ a bioisosteric replacement is driven by the desire to modulate a compound's properties to enhance its therapeutic potential. The introduction of a nitrogen atom at the 8-position of the purine ring imparts several key changes in physicochemical characteristics.

Electronic Effects and Acidity

The additional nitrogen atom in the this compound ring system alters the electron distribution across the heterocyclic core. This increased nitrogen content generally leads to a lower pKa value compared to the corresponding purine analog, rendering the this compound more acidic.[3] For instance, the pKa of 8-azaguanosine is approximately 8.05, while 8-azainosine has a pKa of 8.0.[3] This enhanced acidity can influence the ionization state of the molecule at physiological pH, which in turn can affect its solubility, membrane permeability, and binding interactions with the target protein.

Hydrogen Bonding Capabilities

The nitrogen at the 8-position can act as a hydrogen bond acceptor, offering an additional point of interaction with the biological target that is absent in the parent purine. Conversely, the replacement of the C-H group at the 8-position removes a potential weak hydrogen bond donor. This modification of the hydrogen bonding pattern can be exploited to enhance binding affinity and selectivity for the target protein.

Unique Physicochemical and Spectroscopic Properties

A notable feature of many this compound derivatives is their intrinsic fluorescence.[2] This property is particularly valuable in biochemical assays and mechanistic studies, allowing for the development of fluorescent probes to investigate enzyme kinetics and binding interactions without the need for external fluorophores.[2]

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various chemical and enzymatic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

Chemical Synthesis

A common and versatile method for the construction of the this compound scaffold involves the diazotization of a 5-amino-1,2,3-triazole-4-carboxamide precursor, followed by cyclization.[4] More recent methodologies have focused on step-efficient syntheses to generate diverse libraries of this compound derivatives.[5]

Experimental Protocol: General Synthesis of N6-Substituted this compound Derivatives [4]

-

Step 1: Synthesis of Amino Pyrimidines. To a solution of 4,6-dichloropyrimidine in 1,4-dioxane, add the desired amino alcohol. Heat the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC). After cooling, the product is isolated by filtration and used in the next step without further purification.

-

Step 2: Diazotization and Cyclization to form the Triazolopyrimidine Core. The amino pyrimidine from Step 1 is dissolved in methanol. The solution is cooled to 0 °C, and hydrochloric acid followed by an aqueous solution of sodium nitrite are added dropwise. The reaction is stirred at 0 °C for the specified time. The resulting triazolopyrimidine is collected by filtration.

-

Step 3: Nucleophilic Substitution to Introduce N6-Diversity. The triazolopyrimidine from Step 2 is suspended in isopropanol. The appropriate amine and a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) are added. The reaction is stirred at room temperature until completion. The final product is isolated and purified by column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more regioselective alternative to chemical methods, particularly for the synthesis of this compound nucleosides. Purine nucleoside phosphorylase (PNP) has been shown to catalyze the ribosylation of this compound bases.[3]

Experimental Protocol: Enzymatic Synthesis of this compound Ribosides [3]

-

Reaction Setup. In a suitable buffer (e.g., HEPES), dissolve the this compound base and a ribose donor (e.g., α-D-ribose 1-phosphate).

-

Enzymatic Conversion. Add a catalytic amount of purine nucleoside phosphorylase (PNP) to initiate the reaction.

-

Monitoring and Workup. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or fluorescence spectroscopy). Once the reaction is complete, the enzyme is denatured (e.g., by heating), and the product is purified using chromatographic techniques.

Biological Applications and Mechanisms of Action

The this compound scaffold has been successfully incorporated into a wide array of biologically active molecules, demonstrating its versatility as a purine bioisostere.

Kinase Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Purine-based inhibitors, such as roscovitine, have shown promise as anticancer agents.[6] The bioisosteric replacement of the purine core with an this compound has been explored to modulate the activity and selectivity of these inhibitors.[6] While in some cases, the introduction of the 8-aza moiety led to a decrease in CDK2 inhibitory activity, certain derivatives retained high antiproliferative potential through the activation of the p53 tumor suppressor pathway.[6]

Mechanism of Action: this compound-based CDK Inhibition and p53 Activation

The inhibition of CDKs by this compound derivatives can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[7] This arrest prevents cancer cell proliferation. Furthermore, some this compound analogs have been shown to induce the accumulation and activation of the p53 tumor suppressor protein.[6] Activated p53 can then trigger apoptosis (programmed cell death) in cancer cells.[7]

Caption: this compound CDK inhibitor mechanism.

G-Protein Coupled Receptor (GPCR) Antagonism

GPCRs represent a large family of cell surface receptors that are important drug targets. This compound derivatives have been investigated as antagonists for several GPCRs, including adenosine receptors and the P2Y12 receptor.[4][8]

Adenosine A1 Receptor Antagonism:

The adenosine A1 receptor is a Gi-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Antagonists of the A1 receptor block this effect, leading to an increase in cAMP. This compound-based antagonists have been developed as potential therapeutics for various conditions.

Caption: Adenosine A1 receptor antagonist action.

P2Y12 Receptor Antagonism:

The P2Y12 receptor, another Gi-coupled GPCR, is a key player in platelet aggregation.[4] Antagonists of this receptor are important antiplatelet agents.[4] this compound derivatives have shown potent P2Y12 inhibitory activity, making them promising candidates for the development of new antithrombotic drugs.[4] The antagonism of the P2Y12 receptor leads to an increase in cAMP levels, which in turn inhibits platelet activation and aggregation.[10]

Antiviral and Antitumor Activities

The this compound scaffold has a long history in the development of antiviral and antitumor agents.[1][11] These compounds can act as antimetabolites, being incorporated into nucleic acids and disrupting their synthesis and function. Acyclic nucleoside phosphonates containing an this compound base have demonstrated activity against a range of viruses, including herpesviruses and HIV.[11]

Data Presentation: Comparative Analysis

The true utility of a bioisosteric replacement is best demonstrated through direct comparison with the parent compound. The following tables summarize representative data for this compound derivatives compared to their purine counterparts.

Table 1: Comparative CDK2 Inhibition

| Compound | Scaffold | R-group | IC50 (µM) for CDK2[6] |

| Roscovitine | Purine | (R)-CH(CH3)CH2OH | ~0.4 |

| 8-Aza Analog | This compound | (R)-CH(CH3)CH2OH | >10 |

Table 2: Comparative P2Y12 Receptor Antagonism [4]

| Compound | Scaffold | IC50 (µM) for ADP-induced Platelet Aggregation |

| Ticagrelor (Purine Analog) | Triazolopyrimidine | 0.74 |

| Compound IIh | This compound | 0.20 |

Future Perspectives and Conclusion

The this compound scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its unique physicochemical properties, born from the subtle yet impactful substitution of a carbon for a nitrogen atom, provide a powerful means to fine-tune the properties of drug candidates. The diverse range of biological activities exhibited by this compound derivatives, from kinase inhibition to GPCR antagonism, underscores the broad applicability of this bioisosteric replacement.

Future research will likely focus on the development of more efficient and diverse synthetic methodologies to expand the accessible chemical space of this compound derivatives. Furthermore, a deeper understanding of the structural biology of this compound-target interactions will enable more rational, structure-based drug design. As our understanding of the nuances of drug-target interactions continues to grow, the strategic application of bioisosterism, exemplified by the this compound scaffold, will remain a critical component of successful drug discovery endeavors.

References

-

Bøgelund, J., et al. (2005). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 13(18), 5399-5407. [Link]

-

Giorgi, I., & Scartoni, V. (2009). This compound nucleus: a versatile scaffold for different targets. Mini reviews in medicinal chemistry, 9(12), 1367–1378. [Link]

-

Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular bioSystems, 10(11), 2756–2774. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 12(7), 1167-1178. [Link]

-

Huang, Z., et al. (2007). 8-cyclopentyltheophylline, an adenosine A1 receptor antagonist, inhibits the reversal of long-term potentiation in hippocampal CA1 neurons. European Journal of Pharmacology, 567(1-2), 85-91. [Link]

-

Gadek-Wesierski, J., et al. (2008). Roscovitine treatment activates p53 and induces p53-dependent suppression of HPV-positive cells growth. Journal of Cellular Biochemistry, 105(3), 747-757. [Link]

-

Cretella, D., et al. (2020). Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors. Cancers, 12(8), 2049. [Link]

-

Lu, C. H. (2018). Design And Synthesis Of Novel this compound Nucleoside Derivatives Derived Based On Structure-activity Relationships. Globe Thesis. [Link]

-

Gadek-Wesierski, J., et al. (2008). Roscovitine up-regulates p53 protein and induces apoptosis in human HeLaS(3) cervix carcinoma cells. Journal of cellular biochemistry, 105(5), 1268–1279. [Link]

-